BNC105

Catalog No.
S548137
CAS No.
945771-74-4
M.F
C20H20O7
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BNC105

CAS Number

945771-74-4

Product Name

BNC105

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo(b)furan, BNC 105, BNC-105, BNC105

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Description

The exact mass of the compound 2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran is 372.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Activity: The presence of multiple functional groups in the molecule, including methoxy and hydroxy groups, suggests BNC105 may possess interesting biological properties. Further research is needed to determine if it has any specific effects on cells or enzymes [SOURCE NEEDED].
  • Medicinal Chemistry: The benzofuran core structure is present in some bioactive natural products and pharmaceuticals . Investigating BNC105 as a lead compound for drug discovery could be a potential area of research.

Availability of Information:

  • Scientific literature databases like PubMed or Google Scholar may contain research articles describing the synthesis or characterization of BNC105, but not necessarily its applications.
  • Chemical suppliers might have some information on the product description, but this would likely be limited to physical and chemical properties.

BNC105, chemically known as 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, is a novel compound recognized for its role as a microtubule-targeting agent. It is primarily investigated for its potential in cancer therapy due to its ability to disrupt tumor vasculature and inhibit tumor growth. The compound is characterized by a unique structure that includes a benzo[b]furan core substituted with multiple methoxy and hydroxyl groups, which contribute to its biological activity and pharmacological properties .

BNC105 functions primarily through its interaction with tubulin, the protein that forms microtubules. The compound inhibits the polymerization of tubulin, which is crucial for maintaining the structural integrity of the cytoskeleton in cells. This action leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in tumor cells .

The synthesis of BNC105 involves several key reactions:

  • Coupling Reactions: The initial step often includes the coupling of o-iodophenol derivatives with terminal alkynes using palladium catalysts.
  • Carbonylative Coupling: This step introduces additional aromatic groups through carbonylative coupling reactions, enhancing the compound's efficacy.
  • Purification: The final product is purified through chromatography techniques to obtain BNC105 in a crystalline form .

BNC105 exhibits significant biological activity as a vascular disrupting agent. Its mechanism involves targeting the endothelial cells of tumor vasculature, leading to reduced blood supply to tumors. This results in severe hypoxia and necrosis within the tumor microenvironment, effectively inhibiting tumor growth. Studies have shown that BNC105 selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

The synthesis of BNC105 can be achieved through various methods, with one notable approach being a multi-step reaction involving:

  • Starting Materials: o-Vanillin and 3,4,5-trimethoxybenzaldehyde.
  • Reagents: Palladium catalysts and Grignard reagents are commonly used for coupling reactions.
  • Conditions: Reactions are typically conducted under reflux conditions in solvents like acetonitrile or THF (tetrahydrofuran) to facilitate the coupling processes .

BNC105 is primarily applied in oncology as a therapeutic agent targeting solid tumors. Its dual mechanism—disrupting blood supply and directly inducing cell death—makes it a promising candidate for combination therapies with other cancer treatments such as anti-angiogenic agents and chemotherapeutics . Clinical trials have explored its efficacy in various cancers, including breast and renal cancers.

Interaction studies have revealed that BNC105 enhances the efficacy of other therapeutic agents. For instance, it has been shown to potentiate the effects of vascular endothelial growth factor inhibitors and mammalian target of rapamycin inhibitors when used in combination therapies . These studies underscore the importance of understanding drug interactions to optimize cancer treatment regimens.

BNC105 shares structural and functional similarities with several other compounds known for their anti-cancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Combretastatin A4Microtubule destabilizationStronger vascular disrupting effects
ZalypsisInhibition of tubulin polymerizationDifferent structural scaffold
PaclitaxelMicrotubule stabilizationPrimarily stabilizes rather than disrupts
VincristineInhibition of mitotic spindle formationDerived from natural sources

BNC105 stands out due to its specific targeting of tumor vasculature while also exerting direct cytotoxic effects on cancer cells, which differentiates it from other microtubule-targeting agents that may either stabilize or disrupt microtubules without such dual action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

372.12090297 g/mol

Monoisotopic Mass

372.12090297 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z3S2Z6H7B0

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Vascular Disrupting Agent BNC105 is a vascular disrupting agent (VDA), with potential anti-vascular and antineoplastic activities. Upon administration, vascular disrupting agent BNC105 binds to tubulin and inhibits its polymerization, which results in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. This deprives tumor cells of nutrients and results in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.

Mechanism of Action

BNC105 is a Vascular Targeting Agent (VDA) anticancer drug. VDAs are disrupt the blood vessels which nourish tumours. BNC105 occludes blood vessels which cuts off oxygen and nutrient supply to the tumor cells, and thus can be applied to a wide range of cancerous tumors. It has a dual mode of action where it cuts off blood supply to the tumor and may have a direct toxic effect on cancer cells. Pharmacokinetic studies have been favorable, showing enhanced specificity and a long half life at the tumor site.

Other CAS

945771-74-4

Wikipedia

Bnc-105

Dates

Modify: 2023-08-15
1: Flynn BL, Gill GS, Grobelny DW, Chaplin JH, Paul D, Leske AF, Lavranos TC, Chalmers DK, Charman SA, Kostewicz E, Shackleford DM, Morizzi J, Hamel E, Jung MK, Kremmidiotis G. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. J Med Chem. 2011 Sep 8;54(17):6014-27. Epub 2011 Aug 5. PubMed PMID: 21774499; PubMed Central PMCID: PMC3172808.
2: Rischin D, Bibby DC, Chong G, Kremmidiotis G, Leske AF, Matthews CA, Wong SS, Rosen MA, Desai J. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation. Clin Cancer Res. 2011 Aug 1;17(15):5152-60. Epub 2011 Jun 20. PubMed PMID: 21690571.
3: Kremmidiotis G, Leske AF, Lavranos TC, Beaumont D, Gasic J, Hall A, O'Callaghan M, Matthews CA, Flynn B. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Mol Cancer Ther. 2010 Jun;9(6):1562-73. Epub 2010 Jun 1. PubMed PMID: 20515948.

Explore Compound Types